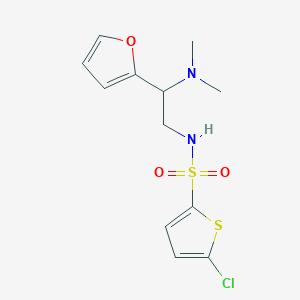

5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

Description

5-Chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at position 5 and a sulfonamide group at position 2.

Synthesis of such compounds typically involves sulfonation of halogenated heterocycles (e.g., 5-bromofuran-2-sulfonyl chloride preparation in ) followed by nucleophilic substitution with amines . The dimethylamino-furan-ethyl group may be introduced via alkylation or condensation reactions, as seen in ranitidine analog synthesis .

Properties

IUPAC Name |

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S2/c1-15(2)9(10-4-3-7-18-10)8-14-20(16,17)12-6-5-11(13)19-12/h3-7,9,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZZWMQZOLWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 361.9 g/mol

- CAS Number : 1396679-25-6

The presence of the thiophene ring, dimethylamino group, and furan moiety contributes to the compound's unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide demonstrate activity against various bacterial strains, including multi-drug resistant strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide | Staphylococcus aureus | 32 µg/mL |

| Similar Thiophene Derivative | Escherichia coli | 64 µg/mL |

| Similar Thiophene Derivative | Candida albicans | 16 µg/mL |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have also explored the anticancer properties of thiophene derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity Against MCF-7 Cell Line

A recent study evaluated the effects of several thiophene derivatives on the MCF-7 breast cancer cell line. The results indicated that:

- Compound A (similar structure) exhibited a significant reduction in cell viability at concentrations above 50 µM.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activity of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.

- Receptor Binding : It may bind to specific receptors on cancer cells, leading to altered signaling pathways that promote apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Furan/Thiophene Cores

Compound 8 ():

6-Chloro-2-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Structural Similarities: Contains a dimethylamino-furan motif and a sulfur-containing side chain.

- Key Differences: Replaces thiophene with a benzo[de]isoquinoline core; includes a thioether linkage instead of sulfonamide.

- Properties : Melting point 98–99°C; ¹H NMR signals for N(CH₃)₂, SCH₂CH₂, and furan protons .

Thiophene Fentanyl Hydrochloride ():

- Structural Similarities : Shares a thiophene moiety.

- Key Differences: Opioid backbone with a phenethylamine structure; lacks sulfonamide and dimethylamino-furan groups.

- Properties : Toxicity uncharacterized .

5-Chloro-2-Thienylsulfonamide Derivatives ():

- Synthesis : N,N-Dichloroamide of 5-chloro-2-thienylsulfonic acid reacts with trichloroethylene to form trichloroethylamides.

- Key Differences: Simpler side chains without dimethylamino-furan motifs; focus on halogenated intermediates .

Ranitidine Analogs and Related Sulfonamides

Ranitidine Nitroacetamide ():

N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide

- Structural Similarities: Features the 5-[(dimethylamino)methyl]furan-2-yl group and sulfur-containing side chain.

- Key Differences : Nitroacetamide group replaces thiophene-sulfonamide; used as an H₂ antagonist.

Compound 11 ():

2-(2-(5-((Dimethylamino)methyl)furan-2-yl)ethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Comparative Analysis Table

Key Findings and Implications

- However, substitution of the thiophene core with benzo[de]isoquinoline (Compound 8) or benzothiophene () shifts pharmacological targets.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 5-chloro-2-thienylsulfonamide derivatives, utilizing halogenated intermediates and nucleophilic substitutions .

- Contradictions : Despite structural similarities to ranitidine analogs, the target lacks the nitroacetamide group critical for H₂ antagonism , highlighting the importance of side-chain modifications.

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via:

- Trichloroethylene-mediated coupling : Reacting N,N-dichloroamide derivatives of thiophene sulfonic acid with trichloroethylene under controlled conditions (e.g., reflux in non-polar solvents) to form trichloroethylamide intermediates .

- Microwave-assisted cross-coupling : Using Pd-catalyzed Sonogashira or Suzuki reactions with microwave irradiation (60°C, 300 W, 10 min) for efficient C–C bond formation, as demonstrated in analogous sulfonamide syntheses .

- Key reagents : Copper iodide, triphenylphosphine, and dichlorobis(triphenylphosphine)palladium(II) are critical catalysts for cross-coupling steps .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (296 K, R factor = 0.035) resolves the sulfonamide group’s spatial orientation and hydrogen-bonding interactions .

- Spectroscopic techniques :

- NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 7.2–7.8 ppm), and dimethylamino protons (δ 2.2–2.8 ppm) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 400.9 confirms the molecular weight .

- Data table :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C17H21ClN2O3S2 | |

| Molecular weight | 400.9 g/mol | |

| Canonical SMILES | Cc1ccc(C(CNS(=O)(=O)c2ccc(Cl)s2)N2CCOCC2)cc1 |

Q. What are the key structural features influencing its reactivity?

- Methodological Answer :

- Thiophene sulfonamide core : The electron-withdrawing sulfonamide group (-SO2NH-) enhances electrophilic substitution reactivity at the thiophene ring .

- Dimethylamino group : Acts as a weak base, facilitating pH-dependent solubility and coordination with metal catalysts .

- Furan substituent : The oxygen heteroatom in furan enables π-π stacking interactions and influences redox properties .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, microwave-assisted reactions reduce side-product formation compared to traditional heating .

- Purification strategies : Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate sulfonamide derivatives from unreacted starting materials .

Q. How to address contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Comparative SAR analysis : Modify substituents (e.g., replacing furan with thiophene or altering the alkylamino group) and evaluate activity against control compounds (e.g., anti-inflammatory assays in U87MG glioma cells) .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in ) with bioactivity datasets to identify structure-function relationships.

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use the InChI key (VSMPMYSNFPYXIY-UHFFFAOYSA-N) from to model binding poses in enzymes like carbonic anhydrase or cyclooxygenase.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design derivatives for enhanced pharmacological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.